Phenacylamine
Overview
Description
Phenacylamine, also known as 2-Amino-1-phenylethanone, is a compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 and is composed of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) .
Synthesis Analysis
Phenacylamine can be prepared from α-phenylethylamine . A new coupling reaction of phenacylamines with silylstannane and lithium diisopropylamide (LDA) has been reported . This reaction involves the treatment of a phenacylamine iodide with (trimethylsilyl)tributylstannane and cesium fluoride (CsF), yielding a dimerization product .
Molecular Structure Analysis
Phenacylamine has a simple molecular structure with a phenyl group attached to an ethanone group with an amino substituent . The molecular structure of Phenacylamine is influenced by the presence of the phenyl group and the amino group, which can interact with the delocalized electrons in the benzene ring .
Chemical Reactions Analysis
Phenacylamine can undergo various chemical reactions. For instance, it can participate in coupling reactions with silylstannane and lithium diisopropylamide (LDA) to form dimeric compounds .
Physical And Chemical Properties Analysis
Phenacylamine is a compound with a molecular weight of 135.16 . It has a percent composition of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) . The physical and chemical properties of Phenacylamine are influenced by its molecular structure and the presence of functional groups .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Phenacylamine derivatives are used in a new type of coupling reaction with silylstannane and lithium diisopropylamide (LDA). This reaction forms the core of organic synthesis .
Methods of Application
The treatment of a phenacylamine iodide with (trimethylsilyl)tributylstannane (Me3SiSnBu 3) and cesium fluoride (CsF) gave a dimerization product having no iodine atom. Reaction of the iodide with LDA afforded a dimerization product with an iodine atom .
Results or Outcomes
The products were separated into the meso and racemic isomers. The integral values of N-methyl protons in the 1H-NMR spectrum of the product showed a 1:2 meso:racemic product ratio .
Synthesis of Antidepressants
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences .
Summary of the Application
Phenacylamine is used in the synthesis of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (PI-OH), a compound with noradrenaline (NA) potentiating activity due to NA reuptake inhibition. This compound is a candidate for antidepressants .
Methods of Application
The synthesis of PI-OH is achieved by intramolecular Barbier reaction of the phenacylamine with n-BuLi .
Results or Outcomes
The NA potentiating activity was found to reside exclusively in one enantiomer of PI-OH .
Safety And Hazards
properties
IUPAC Name |
2-amino-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOJEGTZCTHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5468-37-1 (mono-hydrochloride) | |
Record name | Phenacylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80210206 | |
Record name | Phenacylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Aminoacetophenone | |
CAS RN |
613-89-8 | |
Record name | 2-Aminoacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenacylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENACYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M571C83H7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
20 °C | |
Record name | 2-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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